molecular formula C10H12N2 B1667383 Anatabine CAS No. 581-49-7

Anatabine

Cat. No. B1667383
CAS RN: 581-49-7
M. Wt: 160.22 g/mol
InChI Key: SOPPBXUYQGUQHE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anatabine is one of the minor alkaloids found in plants in the Solanaceae family, which includes the tobacco plant and tomato . Commercial tobacco plants typically produce alkaloids at levels between 2% and 4% of total dry weight, with nicotine accounting for about 90% of the total alkaloid content, and the related compounds this compound, nornicotine, and anabasine making up nearly all the rest . These compounds are thought to be biologically active, and part of plants’ natural defense system against insects . This compound has anti-inflammatory activity partly through inhibition of STAT3 phosphorylation in vitro and in vivo .


Synthesis Analysis

This compound accumulation in PMT transgenic lines after topping treatment and its effects on gene expression changes were analyzed . The surge in this compound accumulation in PMT transgenic lines after topping treatment and its effects on gene expression changes were analyzed . The results revealed increases in expression of isoflavone reductase-like (A622) and berberine bridge-like enzymes (BBLs) oxidoreductase genes, previously shown to be crucial for the final steps of nicotine biosynthesis .


Chemical Reactions Analysis

This compound has been shown to reduce the clinical symptoms of DSS-induced colitis . The result of gene expression analysis suggested that this compound had a restorative effect on global DSS-induced gene expression profiles . Accordingly, MAP findings revealed that this compound reduced the colonic abundance of DSS-associated cytokines and increased IL-10 abundance .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm 3, a boiling point of 299.1±39.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

1. Potential in Treating Neurological Diseases

Anatabine has shown promise in mitigating neuro-inflammatory conditions. A study found that this compound significantly suppressed neurological deficits associated with experimental autoimmune encephalomyelitis (EAE) in mice, suggesting potential effectiveness in treating multiple sclerosis (MS) (Paris et al., 2013).

2. Alzheimer's Disease Management

Research indicates that this compound may play a role in managing Alzheimer's Disease (AD). Chronic oral treatment with this compound in a transgenic mouse model of AD resulted in reduced β-amyloidosis, neuroinflammation, and alleviation of behavioral deficits, supporting its potential as a disease-modifying agent for AD (Verma et al., 2015).

3. Activation of NRF2 Pathway

A study employing systems biology and computational techniques demonstrated that this compound activates the NRF2 pathway, which plays a significant role in cellular defense mechanisms against oxidative stress and inflammation. This finding suggests this compound's therapeutic potential in NRF2-related diseases (Messinis et al., 2022).

4. Skin Care Applications

An open-label case study evaluated a cream containing this compound for its effects on the appearance of skin in patients with mild to moderate rosacea. The study found that this compound could improve skin appearance, indicating its potential use in dermatology (Lanier et al., 2013).

5. Anti-inflammatory Activity

This compound exhibits anti-inflammatory activity by inhibiting STAT3 and NFκB phosphorylation, which are key in inflammatory responses. This property was observed both in vitro and in vivo, including in a transgenic mouse model of Alzheimer's disease (Paris et al., 2013).

6. Relief in Musculoskeletal Disorders

A study on dietary supplementation with this compound showed significant improvement in joint pain and stiffness. This suggests its potential benefit for individuals with musculoskeletal aches and pains, particularly related to osteoarthritis or joint injury (Lanier et al., 2013).

7. Autoimmune Thyroiditis Amelioration

Research has indicated that this compound can ameliorate autoimmune thyroiditis. It reduced the incidence and severity of thyroiditis in mice, suggesting its potential in treating Hashimoto thyroiditis (Caturegli et al., 2012).

Mechanism of Action

Target of Action

Anatabine is a cholinergic agonist that primarily targets the α7 nicotinic receptor . This receptor is a key mediator of the cholinergic anti-inflammatory pathway . This compound also activates the nuclear factor erythroid 2-related factor 2 (NRF2) pathway .

Mode of Action

This compound binds to cholinergic receptors, including the α7 nicotinic receptor . This binding triggers downstream inhibition of two central signaling pathways involved in the inflammatory response: the Janus kinase (JAK)–signal transducer and activator of transcription 3 (STAT3) pathway, and the glycogen synthase kinase 3β (GSK3B)–inhibitor of nuclear factor-κB kinase (IKK)–nuclear factor-κB (NF-κB) axis . Inhibition of these pathways prevents activation of the transcriptional regulators STAT3 and NF-κB, resulting in suppression of cytokine release triggered by inflammatory stimuli .

Biochemical Pathways

This compound’s action on the α7 nicotinic receptor leads to the inhibition of the JAK-STAT3 and GSK3B-IKK-NF-κB pathways . These pathways are central to the inflammatory response, and their inhibition results in the suppression of cytokine release . Additionally, this compound has been shown to activate the NRF2 pathway , which plays a crucial role in cellular defense against oxidative stress.

Pharmacokinetics

This compound exhibits good bioavailability and can cross the blood-brain barrier . This allows it to exert its effects both locally and systemically, given the wide distribution of its target receptors

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of pro-inflammatory cytokine release and the activation of anti-inflammatory pathways . This results in the amelioration of inflammation, as demonstrated in various mouse models of chronic inflammatory conditions such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, stress, and drug use can influence the onset and progression of inflammatory diseases . .

Safety and Hazards

Anatabine is classified as a Flammable Liquid (Category 2), Acute Toxicity, Oral (Category 3), Acute Toxicity, Inhalation (Category 3), and Acute Toxicity, Dermal (Category 3) .

properties

IUPAC Name

3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016110
Record name (-)-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

145.5 °C
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

581-49-7
Record name (-)-Anatabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anatabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANATABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PP654XB7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anatabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anatabine
Reactant of Route 2
Anatabine
Reactant of Route 3
Anatabine
Reactant of Route 4
Anatabine
Reactant of Route 5
Anatabine
Reactant of Route 6
Anatabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.